Structural Elucidation of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine: An Advanced NMR Guide
Structural Elucidation of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine: An Advanced NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.
Executive Summary
In modern drug discovery, substituted pyridines and piperidines serve as privileged scaffolds. The molecule 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine represents a highly functionalized, complex Active Pharmaceutical Ingredient (API) building block. Its structural verification requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy, specifically the interplay of inductive (-I), mesomeric (+M), and steric effects across both heteroaromatic and aliphatic systems.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data listing. This guide provides a self-validating methodological framework for predicting, acquiring, and interpreting the 1 H and 13 C NMR chemical shifts of this specific molecule, grounded in established empirical rules and advanced 2D NMR workflows.
Mechanistic Insights into Substituent Effects
To accurately predict and assign the NMR spectra of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine, one must first understand the causality behind the chemical shifts. The pyridine ring's electron density is heavily perturbed by its three substituents[1].
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The C2-Piperidinyl Group (+M Effect): The nitrogen atom of the piperidine ring is directly attached to the C2 position of the pyridine ring. The lone pair on this nitrogen can delocalize into the pyridine π -system, significantly shielding the ortho (C3) and para (C5) positions while highly deshielding the C2 quaternary carbon itself[2].
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The C5-Bromo Group (-I Effect & Heavy Atom Effect): Bromine exerts an electron-withdrawing inductive effect (-I), which typically deshields adjacent protons (H4 and H6). However, in 13 C NMR, the bromine atom induces a pronounced "heavy atom effect" (spin-orbit coupling), resulting in a paradoxical upfield shift (shielding) of the ipso-carbon (C5)[2].
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The Piperidine Chiral Center: The presence of a methyl group at the C3' position of the piperidine ring breaks the plane of symmetry. This stereocenter renders the protons of the adjacent methylene groups (specifically the N-CH 2 groups at C2' and C6') diastereotopic, leading to complex multiplet splitting patterns rather than simple triplets[3].
Electronic effects dictating the chemical shifts in the substituted pyridine ring.
Predicted NMR Chemical Shifts
The accurate prediction of 13 C NMR chemical shifts in substituted pyridines relies heavily on empirical additivity rules, utilizing benzene or unsubstituted pyridine as parent structures[4]. The following tables summarize the expected quantitative data for 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine in CDCl 3 at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Proton Type | Predicted Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Mechanistic Rationale |
| H-6 | Pyridine Ar-H | 8.20 - 8.30 | d | ~2.5 | Deshielded by adjacent pyridine N; meta-coupled to H-4. |
| H-4 | Pyridine Ar-H | 7.45 - 7.55 | d | ~2.5 | Shielded slightly by C3-methyl (+I); meta-coupled to H-6. |
| C3-CH 3 | Benzylic-type | 2.20 - 2.30 | s | - | Standard benzylic methyl shift on a heteroaromatic ring. |
| H-2', H-6' | Piperidine N-CH 2 | 3.10 - 3.60 | m | - | Diastereotopic protons due to C3' chirality[3]; deshielded by N. |
| H-3' | Piperidine CH | 1.65 - 1.80 | m | - | Aliphatic methine, shifted slightly downfield by N-CH 2 proximity. |
| H-4', H-5' | Piperidine CH 2 | 1.30 - 1.80 | m | - | Standard aliphatic envelope; complex overlapping multiplets. |
| C3'-CH 3 | Aliphatic CH 3 | 0.90 - 1.00 | d | ~6.5 | Split by the H-3' methine proton. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Carbon Type | Predicted Shift ( δ , ppm) | Mechanistic Rationale |
| C-2 | Pyridine Quaternary | 158.0 - 160.0 | Highly deshielded by direct bonding to piperidine N (+M effect)[2]. |
| C-6 | Pyridine CH | 146.0 - 148.0 | Deshielded by adjacent pyridine N. |
| C-4 | Pyridine CH | 138.0 - 140.0 | Meta to C2-amino group, ortho to bromo group. |
| C-3 | Pyridine Quaternary | 125.0 - 128.0 | Shielded by ortho-amino group, substituted with methyl. |
| C-5 | Pyridine Quaternary | 112.0 - 115.0 | Shielded by the "heavy atom effect" of the bromine atom[2]. |
| C-2' | Piperidine N-CH 2 | 52.0 - 55.0 | Deshielded by direct bonding to N. |
| C-6' | Piperidine N-CH 2 | 45.0 - 48.0 | Deshielded by N, sterically distinct from C-2' due to C3'-methyl. |
| C-4' | Piperidine CH 2 | 32.0 - 34.0 | Aliphatic carbon. |
| C-3' | Piperidine CH | 30.0 - 32.0 | Branching point for the methyl group. |
| C-5' | Piperidine CH 2 | 24.0 - 26.0 | Furthest aliphatic carbon from the nitrogen atom. |
| C3'-CH 3 | Aliphatic CH 3 | 19.0 - 21.0 | Standard aliphatic methyl. |
| C3-CH 3 | Pyridine CH 3 | 17.0 - 19.0 | Benzylic-type methyl on a heteroaromatic ring. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, data acquisition must follow a self-validating protocol. The chemical shift of the NH + proton (if protonated) or the base amine is highly sensitive to the solvent environment and trace acids[5], making rigorous sample preparation critical.
Protocol A: High-Fidelity 1D NMR Acquisition
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Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of CDCl 3 (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Check: Visually inspect the NMR tube. Any particulate matter will cause magnetic susceptibility gradients, leading to line broadening. Filter through a glass wool plug if necessary.
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Probe Tuning and Matching: Insert the sample and perform automated or manual tuning and matching for both 1 H and 13 C channels.
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Validation Check: Ensure the wobble curve minimum exactly aligns with the Larmor frequency of the target nucleus to maximize the signal-to-noise ratio (SNR).
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Locking and Shimming: Lock onto the deuterium signal of CDCl 3 . Apply gradient shimming (TopShim or equivalent).
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Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet. Proceed only if FWHM < 1.0 Hz.
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Acquisition:
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1 H NMR: Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans.
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13 C NMR: Use a 30° pulse angle, D1 of 2.0 seconds, and WALTZ-16 composite pulse decoupling to remove proton couplings. Acquire 1024 scans.
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Processing: Apply zero-filling to 64k data points. Use an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform.
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Validation Check: Set the integral of the C3-methyl singlet (~2.25 ppm) to exactly 3.00. All other integrals must mathematically align with the proton count of the proposed structure.
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Protocol B: 2D NMR Structural Elucidation Workflow
For complex APIs, 1D NMR is insufficient. A suite of 2D experiments must be utilized to map the exact connectivity of the piperidine ring to the pyridine core.
Self-validating 2D NMR workflow for absolute structural confirmation.
Key 2D NMR Interpretations:
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COSY: Will confirm the meta-coupling between H-4 and H-6 on the pyridine ring, and map the continuous spin system of the piperidine ring (H2' → H3' → H4' → H5' → H6').
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Multiplicity-Edited HSQC: Will differentiate the CH 2 carbons (C2', C4', C5', C6' - phased negatively) from the CH/CH 3 carbons (C3', C3'-CH 3 , C3-CH 3 , C4, C6 - phased positively).
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HMBC: Critical for proving the attachment points. The piperidine H2' and H6' protons will show a strong 3-bond ( 3JCH ) cross-peak to the highly deshielded pyridine C2 carbon (~159 ppm), unequivocally proving the connectivity between the two rings.
References
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St. Thomas, I. Brühl, D. Heilmann, and E. Kleinpeter. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, 1997. URL:[Link]
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K. P. Kleinpeter et al. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, MDPI, 2005. URL:[Link]
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S. K. Baruah and P. K. Baruah. "Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines." Asian Journal of Chemistry, 2004. URL:[Link]
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S. Elias. "From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." ACS Omega, 2021. URL:[Link]
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M. Carravetta et al. "An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group." Symmetry, MDPI, 2021. URL:[Link]
